6-aminoquinoxaline-2,3(1H,4H)-dione

Description

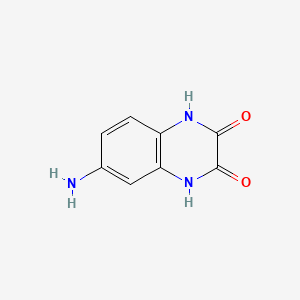

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCKPMPEGDANJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220033 | |

| Record name | Quinoxaline-6-amine, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-93-9 | |

| Record name | 6-Aminoquinoxaline-2,3(1H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6973-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline-6-amine, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Quinoxalinedione, 6-amino-1,4-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MO9U2N25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-aminoquinoxaline-2,3(1H,4H)-dione, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and biological activities, with a focus on its role as a potential modulator of excitatory amino acid receptors.

Core Chemical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound with a quinoxaline core structure. The presence of the amino group and the dione functionality imparts specific chemical characteristics that are crucial for its biological activity.

Table 1: Physicochemical Properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | >300 °C (Decomposes) | Data not explicitly found for this specific compound, but typical for quinoxaline-2,3-diones. |

| Solubility | Slightly soluble in DMSO and Methanol.[2] Insoluble in water.[2] | --INVALID-LINK--[2] |

| pKa | Data not available | N/A |

| CAS Number | 6973-93-9 | --INVALID-LINK--[3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 6-aminoquinoxaline-2,3(1H,4H)-dione

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Broad singlets for the amine (NH₂) and amide (NH) protons. |

| ¹³C NMR | Carbonyl carbons (C=O) in the range of δ 150-160 ppm. Aromatic carbons in the range of δ 110-140 ppm. |

| FTIR (cm⁻¹) | N-H stretching (amine and amide) around 3200-3400 cm⁻¹. C=O stretching (amide) around 1650-1700 cm⁻¹. Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 177. |

Note: The table above is predictive. For definitive characterization, experimental spectra are required. For comparison, the FTIR spectrum of the parent compound, quinoxaline-2,3-dione, is available and shows characteristic C=O and N-H stretching frequencies.[4]

Experimental Protocols

Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

A general method for the synthesis of a methylated analog, 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride, has been reported and involves the hydrogenation of the corresponding nitro compound using a Palladium on carbon (Pd/C) catalyst.[5]

Below is a proposed experimental workflow for the synthesis of the title compound.

Caption: Proposed workflow for the synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Biological Activity and Signaling Pathways

Quinoxaline-2,3-dione derivatives are well-documented as antagonists of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.[6][7][8][9][10][11][12][13][14][15] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, making their antagonists promising therapeutic agents.

While the specific activity of 6-aminoquinoxaline-2,3(1H,4H)-dione has not been extensively reported, its structural similarity to known AMPA and NMDA receptor antagonists suggests it likely shares this mechanism of action.

AMPA Receptor Antagonism

AMPA receptors are responsible for fast, moment-to-moment excitatory signaling. Antagonists at this receptor can reduce excessive neuronal excitation.

Caption: Antagonistic action at the AMPA receptor.

NMDA Receptor Antagonism

NMDA receptors are critical for synaptic plasticity, learning, and memory. However, their excessive activation can lead to excitotoxicity and neuronal cell death. Quinoxaline-2,3-diones can act as competitive antagonists at the glycine co-agonist site of the NMDA receptor.

Caption: Antagonistic action at the NMDA receptor glycine site.

Conclusion

6-aminoquinoxaline-2,3(1H,4H)-dione is a compound of significant interest for its potential as a modulator of excitatory neurotransmission. While there is a lack of comprehensive experimental data for this specific molecule, its structural relationship to a well-studied class of AMPA and NMDA receptor antagonists provides a strong rationale for further investigation. The synthesis is feasible through established chemical transformations. Future research should focus on obtaining detailed experimental characterization and evaluating its pharmacological profile to fully elucidate its therapeutic potential.

References

- 1. 6-Aminoquinoxaline-2,3(1H,4H)-dione | C8H7N3O2 | CID 96030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound belonging to the quinoxaline class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Quinoxaline-2,3-dione derivatives are notably recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of 6-aminoquinoxaline-2,3(1H,4H)-dione, serving as a foundational resource for researchers in neuroscience and drug development.

Molecular Structure and Physicochemical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione features a bicyclic system where a benzene ring is fused to a pyrazine ring, which is substituted with two keto groups and an amino group. The tautomeric nature of the dione structure allows for the existence of enol forms, though the dione form is prevalent.

Caption: 2D Molecular Structure of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Physicochemical Data

Quantitative physicochemical properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[1][2] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 177.053826475 Da | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 84.2 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Chemical Identifiers

Consistent identification is paramount in scientific research. The following identifiers are associated with 6-aminoquinoxaline-2,3(1H,4H)-dione.

| Identifier Type | Value | Source |

| IUPAC Name | 6-amino-1,4-dihydroquinoxaline-2,3-dione | PubChem[1] |

| CAS Number | 6973-93-9 | PubChem[1] |

| PubChem CID | 96030 | PubChem[1] |

| SMILES | C1=CC2=C(C=C1N)NC(=O)C(=O)N2 | PubChem[1] |

| InChI Key | DNCKPMPEGDANJK-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of quinoxaline-2,3-diones typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For 6-aminoquinoxaline-2,3(1H,4H)-dione, a common and effective strategy is the reduction of its nitro-substituted precursor, 6-nitroquinoxaline-2,3(1H,4H)-dione.

Caption: General workflow for the synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a methylated analog.[4]

-

Dissolution: Dissolve 1 equivalent of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in a suitable solvent such as dimethylformamide (DMF) or methanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 10-20% by weight) of 5% or 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure and room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a similar filtration aid to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.

-

Purification: Treat the resulting residue with a solvent in which the product is poorly soluble, such as ethyl acetate, and stir.

-

Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry to yield the final product.

Experimental Protocol: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) are used to confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons and broad singlets for the amine (NH₂) and amide (NH) protons.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. Expected peaks would include N-H stretching for the amine and amide groups, and strong C=O stretching for the dione carbonyls.[5]

-

Melting Point: The melting point is determined as an indicator of purity. A sharp melting range is characteristic of a pure compound.

Biological Activity and Mechanism of Action

The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive antagonism of ionotropic glutamate receptors, particularly the AMPA and kainate receptors.[7][8] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).

Primary Mechanism: AMPA Receptor Antagonism

Overactivation of AMPA receptors leads to excessive calcium influx and is implicated in excitotoxic neuronal damage associated with various neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[6] Antagonists like 6-aminoquinoxaline-2,3(1H,4H)-dione can block this pathway, offering a potential therapeutic strategy.

Caption: Mechanism of competitive antagonism at the AMPA receptor.

Biological Activity of Related Compounds

| Compound | Target Receptor | IC₅₀ Value | Source |

| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA Receptor | 400 nM | Wikipedia[8] |

| Kainate Receptor | 4 µM | Wikipedia[8] | |

| PNQX | AMPA Receptor | 0.063 µM | ACS Publications[9][10] |

| Glycine (NMDA) Receptor | 0.37 µM | ACS Publications[9][10] |

Other Potential Biological Activities

-

Neuroprotection: Beyond AMPA antagonism, various 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in cellular models of Parkinson's disease, suggesting they may counteract mechanisms contributing to dopaminergic cell death.[11][12]

-

Anticonvulsant Activity: As a consequence of blocking excitatory neurotransmission, many AMPA antagonists show protective effects in seizure models.[7][13]

-

Antimicrobial and Anticancer Activity: The broader quinoxaline class of compounds has been investigated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[14][15][16]

Safety and Handling

Based on aggregated GHS information, 6-aminoquinoxaline-2,3(1H,4H)-dione is classified with the following hazards:

-

H317: May cause an allergic skin reaction.[1]

-

H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation. Avoid release to the environment.[1]

Conclusion

6-aminoquinoxaline-2,3(1H,4H)-dione is a molecule of significant interest built upon the versatile quinoxaline-2,3-dione scaffold. Its primary mechanism of action is understood to be the competitive antagonism of AMPA receptors, a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The straightforward synthesis from its nitro precursor makes it an accessible compound for further investigation. Future research may focus on elucidating its specific binding kinetics, exploring its potential in neuroprotective therapies, and developing analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational document to aid researchers and drug developers in these endeavors.

References

- 1. 6-Aminoquinoxaline-2,3(1H,4H)-dione | C8H7N3O2 | CID 96030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. prepchem.com [prepchem.com]

- 5. ijpda.org [ijpda.org]

- 6. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CNQX - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 12. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some quinoxaline derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 16. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-aminoquinoxaline-2,3(1H,4H)-dione. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of its biological context.

Core Chemical and Physical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound belonging to the quinoxaline class. Its structure, characterized by a fused benzene and pyrazine ring system with amino and dione functional groups, makes it a subject of interest in medicinal chemistry.

Identifiers and General Properties

| Property | Value | Citation(s) |

| IUPAC Name | 6-amino-1,4-dihydroquinoxaline-2,3-dione | [1] |

| Synonyms | 6-amino-2,3-dihydroxyquinoxaline, 6-amino-1,4-dihydro-2,3-quinoxalinedione | [1][2] |

| CAS Number | 6973-93-9 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥95% (Commercially available) |

Physicochemical Properties

| Property | Value | Notes | Citation(s) |

| Melting Point | >300 °C (for unsubstituted quinoxaline-2,3-dione) | The high melting point of the parent compound suggests that 6-aminoquinoxaline-2,3(1H,4H)-dione also has a high melting point and likely decomposes before melting. | [3] |

| Boiling Point | Decomposes before boiling (expected) | Based on the high melting point of the parent compound. | |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol (for 6-aminoquinoxaline) | Solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents. The dione functional groups may increase water solubility compared to 6-aminoquinoxaline. | [4][5] |

| pKa | Not available | ||

| XLogP3 | -0.5 | This computed value suggests a relatively low lipophilicity. | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione was not found in the surveyed literature, a general and environmentally friendly method for the synthesis of quinoxaline-2,3-dione derivatives has been described. This can be adapted for the target compound.

Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-diones via a condensation reaction.

Reaction Scheme:

References

An In-depth Technical Guide to 6-aminoquinoxaline-2,3(1H,4H)-dione (CAS: 6973-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-aminoquinoxaline-2,3(1H,4H)-dione, also known as 6-amino-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic organic compound belonging to the quinoxalinedione class. This class of molecules is of significant interest in medicinal chemistry and neuroscience due to their activity as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 6-aminoquinoxaline-2,3(1H,4H)-dione, with a focus on its potential as a pharmacological tool and a scaffold for drug discovery.

Chemical and Physical Properties

6-aminoquinoxaline-2,3(1H,4H)-dione is a solid compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with two ketone groups on the pyrazine ring and an amino group on the benzene ring.

Table 1: Physicochemical Properties of 6-aminoquinoxaline-2,3(1H,4H)-dione

| Property | Value | Source |

| CAS Number | 6973-93-9 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 6-amino-1,4-dihydroquinoxaline-2,3-dione | [1] |

| Synonyms | 6-amino-1,4-dihydroquinoxaline-2,3-dione, 6-Amino-2,3-dihydroxyquinoxaline, NSC 48962 | [1] |

| Appearance | Solid | [2] |

| XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 3 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Storage | 4°C, protect from light |

Note: Some properties are computed and may vary from experimental values.

Synthesis

The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione can be achieved through a two-step process starting from 4-nitro-1,2-phenylenediamine.

Workflow for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

Caption: Synthetic pathway for 6-aminoquinoxaline-2,3(1H,4H)-dione.

Experimental Protocol: Synthesis of 6-nitroquinoxaline-2,3(1H,4H)-dione (Step 1)

This procedure is based on the general synthesis of quinoxalinediones.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-o-phenylenediamine (1 mole equivalent) in a 1 M aqueous solution of hydrochloric acid.

-

Addition of Reagent: To the stirred suspension, add oxalic acid dihydrate (1.1 mole equivalents).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-nitroquinoxaline-2,3(1H,4H)-dione.

Experimental Protocol: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione (Step 2)

This protocol is adapted from the reduction of a similar nitro-substituted quinoxalinone.[4]

-

Reaction Setup: Dissolve 6-nitroquinoxaline-2,3(1H,4H)-dione (1 mole equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-aminoquinoxaline-2,3(1H,4H)-dione.

Biological Activity and Mechanism of Action

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for competitive antagonism of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[5][6][7] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic brain damage (stroke), and neurodegenerative diseases.

Signaling Pathway of Glutamate Receptors and Antagonism by 6-aminoquinoxaline-2,3(1H,4H)-dione

Caption: Postulated mechanism of action for 6-aminoquinoxaline-2,3(1H,4H)-dione.

While direct experimental data for 6-aminoquinoxaline-2,3(1H,4H)-dione is limited in the public domain, the structure-activity relationship (SAR) of this class of compounds strongly suggests that the 6-amino derivative would act as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. The amino group at the 6-position is expected to influence the electronic properties and potentially the binding affinity and selectivity of the molecule compared to other substituted quinoxalinediones like the well-studied 6,7-dinitro (DNQX) and 6-cyano-7-nitro (CNQX) analogues.[5][8]

Applications in Research and Drug Development

Given its structural similarity to known AMPA/kainate receptor antagonists, 6-aminoquinoxaline-2,3(1H,4H)-dione serves as a valuable scaffold and research tool for:

-

Neuroscience Research: Investigating the roles of AMPA and kainate receptors in synaptic transmission, plasticity, and excitotoxicity.

-

Medicinal Chemistry: Acting as a starting point for the synthesis of more potent and selective glutamate receptor antagonists. The amino group provides a functional handle for further chemical modifications to explore the SAR of the quinoxalinedione core.

-

Drug Discovery: Exploring its potential as a neuroprotective agent in models of stroke, epilepsy, and other neurodegenerative disorders.

Safety and Handling

Table 2: GHS Hazard Information for 6-aminoquinoxaline-2,3(1H,4H)-dione

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Sensitisation | H317: May cause an allergic skin reaction | GHS07 | Warning |

| Serious Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | GHS09 | Warning |

Source:[1]

Experimental Workflow for Handling and Safety Precautions

References

- 1. 6-Aminoquinoxaline-2,3(1H,4H)-dione | C8H7N3O2 | CID 96030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. prepchem.com [prepchem.com]

- 5. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure-Affinity Relationships, and in Vitro Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Cyano-7-nitroquinoxaline-2,3-dione as an excitatory amino acid antagonist in area CA1 of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-amino-1,4-dihydroquinoxaline-2,3-dione

This technical guide provides a comprehensive overview of 6-amino-1,4-dihydroquinoxaline-2,3-dione, including its chemical properties, synthesis, and biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The compound of interest is formally identified by the IUPAC name 6-amino-1,4-dihydroquinoxaline-2,3-dione .[1] It belongs to the quinoxalinedione class of heterocyclic compounds, which are recognized for their diverse biological activities.

Synonyms:

-

6-aminoquinoxaline-2,3(1H,4H)-dione

-

6-Amino-2,3-dihydroxyquinoxaline

-

6-aminoquinoxaline-2,3-diol

-

NSC 48962

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-amino-1,4-dihydro-2,3-quinoxalinedione | Sigma-Aldrich[1] |

| CAS Number | 6973-93-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₇N₃O₂ | PubChem |

| Molecular Weight | 177.16 g/mol | PubChem |

| InChI Key | DNCKPMPEGDANJK-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% | Various Suppliers |

Synthesis

The synthesis of quinoxaline-2,3-diones is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its esters.[2][3] For 6-amino-1,4-dihydroquinoxaline-2,3-dione, the logical precursor is 1,2,4-triaminobenzene (4-amino-o-phenylenediamine).

Synthetic Workflow

The general synthesis involves a one-pot cyclocondensation reaction. This can be performed under various conditions, including traditional heating in an acidic aqueous solution or using greener, solvent-free grinding methods.[4]

Caption: General synthetic workflow for 6-amino-1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol (Prophetic)

While a specific protocol for the 6-amino derivative is not widely published, the following procedure is adapted from highly analogous, established methods for synthesizing substituted quinoxaline-2,3-diones.[4][5]

Materials:

-

1,2,4-Triaminobenzene dihydrochloride

-

Oxalic acid dihydrate

-

4M Hydrochloric Acid

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,2,4-triaminobenzene dihydrochloride in 25 mL of 4M hydrochloric acid.

-

Add a solution of 11 mmol of oxalic acid dihydrate in 10 mL of deionized water to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x 15 mL) to remove unreacted starting materials and impurities.

-

Dry the product under vacuum at 60 °C to a constant weight.

-

The final product, 6-amino-1,4-dihydroquinoxaline-2,3-dione, can be further purified by recrystallization from a suitable solvent like aqueous ethanol if necessary.

Biological Activity and Mechanism of Action

Quinoxalinediones are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system.[2] These receptors mediate the majority of fast excitatory neurotransmission and are crucial for synaptic plasticity, learning, and memory.[6][7]

By binding to the glutamate binding site on the AMPA receptor, quinoxalinediones prevent its activation. This non-depolarizing blockade inhibits the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby dampening excitatory signaling. This mechanism of action makes them valuable tools for neuroscience research and as potential therapeutic agents for conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative disorders.

AMPA Receptor Signaling Pathway

The binding of an antagonist like 6-amino-1,4-dihydroquinoxaline-2,3-dione to the AMPA receptor blocks downstream signaling. In addition to its ion channel function, the AMPA receptor can engage in metabotropic signaling by associating with protein kinases like Lyn, a Src-family tyrosine kinase.[8] This interaction can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF), which is critical for synaptic plasticity.[8] An antagonist would prevent the initiation of this cascade.

Caption: Antagonistic action on the AMPA receptor signaling pathway.

Quantitative Bioactivity Data

No specific quantitative bioactivity data (e.g., IC₅₀, Kᵢ) for 6-amino-1,4-dihydroquinoxaline-2,3-dione has been identified in the reviewed scientific literature. However, data for closely related quinoxalinedione analogs demonstrate potent activity at AMPA receptors, providing a valuable reference for the potential activity of the 6-amino derivative.

Table 2: Bioactivity of Representative Quinoxalinedione Analogs

| Compound | Target | Assay | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| PNQX | AMPA Receptor | [³H]AMPA Binding | 0.063 µM | PubMed[9] |

| Glycine (NMDA) Receptor | [³H]Glycine Binding | 0.37 µM | PubMed[9] | |

| QXAA (S-isomer) | AMPA Receptor | [³H]AMPA Binding | 0.23 µM | PubMed[10] |

| DNQX | AMPA Receptor | [³H]AMPA Binding | 0.74 µM | PubMed[10] |

PNQX: 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione QXAA: 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione DNQX: 6,7-dinitroquinoxaline-2,3-dione

Relevant Experimental Workflows

High-throughput screening (HTS) is a standard method for identifying and characterizing novel receptor modulators. A common workflow for discovering AMPA receptor antagonists involves an initial cell-based functional screen followed by secondary assays for confirmation and specificity.

High-Throughput Screening Workflow for AMPA Receptor Antagonists

This workflow outlines a typical HTS campaign to identify novel AMPA receptor antagonists from a compound library.

Caption: High-throughput screening workflow for identifying AMPA receptor antagonists.[11][12]

References

- 1. Screening for AMPA receptor auxiliary subunit specific modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA receptor - Wikipedia [en.wikipedia.org]

- 7. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Quinoxaline derivatives, heterocyclic compounds featuring a fused benzene and pyrazine ring, represent a privileged scaffold in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide spectrum of pharmacological activities. Among these, the quinoxaline-2,3-dione core is of particular interest due to its prominent role in the development of agents targeting the central nervous system, as well as compounds with potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline-2,3-dione derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Neuroprotective and Anticonvulsant Activity: Targeting Glutamate Receptors

A primary mechanism through which quinoxaline-2,3-dione derivatives exert their effects on the central nervous system is through the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][2] Excessive release of the excitatory neurotransmitter glutamate can lead to overstimulation of these receptors, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders such as epilepsy, ischemia, and neurodegenerative diseases.[3] By blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excitotoxicity and exhibit neuroprotective and anticonvulsant effects.[1][4]

Several derivatives have been identified as potent and selective antagonists. For instance, PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) is a powerful antagonist for both AMPA and the glycine-binding site of the NMDA receptor (GlyN).[3][5][6] Similarly, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) is a well-known antagonist of AMPA and kainate receptors.[7][8] Research has focused on modifying the quinoxaline-2,3-dione scaffold to improve properties like aqueous solubility while retaining high receptor affinity.[3][5]

Signaling Pathway: Glutamate Receptor Antagonism

Caption: Mechanism of neuroprotection by quinoxaline-2,3-dione derivatives.

Quantitative Data: Anticonvulsant and Receptor Antagonist Activity

| Compound/Derivative | Test Model/Receptor | Potency (IC50 / ED50) | Reference |

| PNQX | AMPA Receptor | 0.063 µM (IC50) | [3][5][6] |

| PNQX | GlyN Receptor | 0.37 µM (IC50) | [3][5][6] |

| Sarcosine analogue 9 | AMPA Receptor | 0.14 µM (IC50) | [5] |

| Sarcosine analogue 9 | GlyN Receptor | 0.47 µM (IC50) | [5] |

| NBQX | AMPA Receptor Blockade | 5-10 µM | [7] |

| NBQX | Kainate Receptor Blockade | 10-20 µM | [7] |

| Compound 24 | PTZ-induced seizures | 37.50 mg/kg (ED50) | [9] |

| Compound 28 | PTZ-induced seizures | 23.02 mg/kg (ED50) | [9] |

| Compound 32 | PTZ-induced seizures | 29.16 mg/kg (ED50) | [9] |

| Compound 33 | PTZ-induced seizures | 23.86 mg/kg (ED50) | [9] |

| 4-(pentyloxy)-[1][3][10]triazolo[4,3-a]quinoxaline (6r) | Maximal Electroshock (MES) | 27.4 mg/kg (ED50) | [11] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Model The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

-

Animal Model: Adult mice or rats are typically used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., valproate) are included.

-

Induction of Seizure: After a predetermined time (to allow for drug absorption), a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is applied via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.

-

Endpoint: The primary endpoint is the protection against the tonic hind limb extension. The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.[11] Neurotoxicity can be assessed concurrently using the rotarod test.[11]

Anticancer Activity

Quinoxaline derivatives, including the 2,3-dione subset, have demonstrated significant potential as anticancer agents.[12] Their mechanism of action is often multifaceted, involving the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[13] Other proposed mechanisms include the induction of apoptosis and interference with microtubule formation.[2][13] Numerous studies have evaluated the cytotoxic effects of these compounds against a variety of human cancer cell lines.[13][14][15]

General Workflow for Anticancer Drug Evaluation

Caption: Typical workflow for the evaluation of anticancer quinoxaline derivatives.

Quantitative Data: In Vitro Cytotoxicity

| Compound/Derivative | Cell Line | Potency (IC50 in µg/mL) | Reference |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various cancer cell lines | > Doxorubicin, non-cytotoxic to normal cells (>100) | [14] |

| Compound 11 | Various cancer cell lines | 1.18 ± 1.03 to 2.86 ± 4.92 | [14] |

| Compounds 3, 6–9, 12–17 | Various cancer cell lines | 10.63 ± 2.83 to 42.16 ± 2.46 (moderate to weak) | [14] |

Experimental Protocols

In Vitro Cytotoxicity Assay (SRB Method) The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is often used to evaluate the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human epithelial carcinoma (HEp-2) cells are seeded in 96-well plates and allowed to attach overnight.[16]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized quinoxaline-2,3-dione derivatives for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. SRB solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

-

Measurement: The optical density (OD) is read on a plate reader at a specific wavelength (e.g., 540 nm). The percentage of growth inhibition is calculated, and the IC50 value (concentration causing 50% inhibition) is determined.[16]

Antimicrobial Activity

Quinoxaline-2,3-dione derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][17][18] The synthetic versatility of the quinoxaline scaffold allows for the introduction of different functional groups, which can modulate the antimicrobial potency and spectrum.[10][19] These compounds are considered promising leads for the development of new anti-infective agents, especially in the face of growing antimicrobial resistance.[19]

General Synthesis Route

Caption: General synthesis scheme for quinoxaline-2,3-dione derivatives.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Potency (MIC in mg/mL or µg/mL) | Reference |

| Compound 2a | Staphylococcus aureus (Gram-positive) | 1.25 mg/mL | [10] |

| Compounds 2a, 3b, 6b | Salmonella typhi (Gram-negative) | 2.5 mg/mL | [10] |

| Compound 10 | Candida albicans | 16 µg/mL | [18] |

| Compound 10 | Aspergillus flavus | 16 µg/mL | [18] |

| Compound 2d | Escherichia coli | 8 µg/mL | [18] |

| Compound 3c | Escherichia coli | 8 µg/mL | [18] |

| Compounds 2d, 3c, 4, 6a | Bacillus subtilis | 16 µg/mL | [18] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar diffusion technique is a common approach.

-

Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Compound Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. The MIC value is determined by testing serial dilutions of the compounds, often using a broth microdilution method, to find the lowest concentration that inhibits visible growth.[18][19]

Other Biological Activities

Beyond the major areas described, quinoxaline-2,3-dione derivatives have been investigated for a range of other therapeutic applications, including:

-

Anti-inflammatory and Antioxidant Activity: Some derivatives have shown promising results in scavenging reactive oxygen species (ROS) and inhibiting enzymes like lipoxygenase (LOX), which are involved in inflammatory processes.[20]

-

Antiparasitic Activity: Novel 2,3-disubstituted quinoxalines have been evaluated as antileishmanial and antitrypanosomal agents, with some compounds showing high activity at micromolar concentrations against Leishmania amazonensis and Trypanosoma cruzi.[21]

-

Antiviral Activity: The quinoxaline scaffold is a component of several antiviral agents and has been explored for activity against various viruses, including respiratory pathogens.[22]

Conclusion and Future Perspectives

The quinoxaline-2,3-dione scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of biological activities, with the most prominent being neuroprotection via glutamate receptor antagonism, broad-spectrum anticancer cytotoxicity, and potent antimicrobial effects. The ease of synthesis and the potential for extensive chemical modification make this class of compounds highly attractive for drug discovery and development.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their precise mechanisms of action, particularly in the context of anticancer and antimicrobial activities, will be crucial for rational drug design. The development of derivatives with improved solubility and reduced off-target effects remains a key challenge. Nevertheless, the compelling body of evidence strongly supports the continued exploration of quinoxaline-2,3-dione derivatives as a rich source of novel therapeutic agents for a wide range of diseases.

References

- 1. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NBQX — Вікіпедія [uk.wikipedia.org]

- 8. NBQX - Wikipedia [en.wikipedia.org]

- 9. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revues.imist.ma [revues.imist.ma]

- 11. researchgate.net [researchgate.net]

- 12. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijpda.org [ijpda.org]

- 18. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 20. dadun.unav.edu [dadun.unav.edu]

- 21. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

An In-depth Technical Guide on the Core Mechanism of Action of 6-aminoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline-2,3-diones represent a well-established class of compounds known for their potent antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS). This guide focuses on the mechanism of action of a specific member of this family, 6-aminoquinoxaline-2,3(1H,4H)-dione. By competitively inhibiting the glutamate binding site on the AMPA receptor, this compound effectively mitigates the downstream effects of excessive glutamatergic signaling, a central pathway in excitotoxic neuronal injury. This mechanism confers significant neuroprotective properties, making it a compound of interest in the context of ischemic stroke, epilepsy, and neurodegenerative diseases. This document provides a detailed overview of its molecular interactions, the signaling pathways it modulates, quantitative data from related analogs, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: AMPA Receptor Antagonism

The primary mechanism of action for 6-aminoquinoxaline-2,3(1H,4H)-dione is its function as a competitive antagonist at the ionotropic AMPA-type glutamate receptor.

In the mammalian CNS, glutamate is the principal excitatory neurotransmitter. Its binding to postsynaptic AMPA receptors triggers the opening of a transmembrane ion channel, leading to a rapid influx of sodium (Na+) and, in the case of calcium (Ca2+)-permeable AMPA receptors, calcium ions. This influx causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) that propagates the neuronal signal.

6-aminoquinoxaline-2,3(1H,4H)-dione possesses a rigid heterocyclic scaffold that is structurally similar to the binding conformation of glutamate. This allows it to bind to the same orthosteric site on the ligand-binding domain (LBD) of the AMPA receptor.[1] However, unlike glutamate, the binding of this antagonist does not induce the conformational change necessary for channel opening. By occupying the binding site, it physically prevents glutamate from activating the receptor, thereby inhibiting ion flux and neuronal depolarization. This competitive antagonism is a hallmark of the quinoxaline-2,3-dione class.[1]

References

Spectroscopic Analysis of 6-aminoquinoxaline-2,3(1H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-aminoquinoxaline-2,3(1H,4H)-dione, a significant heterocyclic compound with potential applications in drug discovery. Due to the limited availability of complete experimental data for this specific molecule, this guide combines established analytical methodologies with data extrapolated from closely related analogs to present a predictive spectroscopic profile.

Introduction

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Notably, they are recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] This antagonistic activity makes them promising candidates for the development of therapeutics for neurodegenerative disorders and epilepsy.[3] The 6-amino substituted derivative, 6-aminoquinoxaline-2,3(1H,4H)-dione, is of particular interest for its potential to modulate the electronic and pharmacokinetic properties of the core quinoxaline-2,3-dione scaffold.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized 6-aminoquinoxaline-2,3(1H,4H)-dione. This guide outlines the expected spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 6-aminoquinoxaline-2,3(1H,4H)-dione. These values are estimated based on data from analogous compounds, including 6-aminoquinoxaline and other substituted quinoxaline-2,3-diones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| H-5 | ~ 6.8 - 7.0 | d |

| H-7 | ~ 6.5 - 6.7 | dd |

| H-8 | ~ 6.4 - 6.6 | d |

| NH (amide) | ~ 10.5 - 11.5 | br s |

| NH₂ (amino) | ~ 5.0 - 6.0 | br s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, dd = doublet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2, C-3 | ~ 155 - 160 |

| C-4a, C-8a | ~ 125 - 135 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 140 - 150 |

| C-7 | ~ 110 - 115 |

| C-8 | ~ 105 - 110 |

Table 3: Predicted FTIR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3200 - 3400 | Strong, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| C=O stretch (amide) | 1650 - 1700 | Strong, sharp |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-N stretch | 1200 - 1350 | Medium |

Table 4: Predicted UV-Vis Spectroscopic Data

| Solvent | Predicted λmax (nm) |

| Methanol | ~ 230 - 240, ~ 350 - 370 |

| DMSO | ~ 235 - 245, ~ 360 - 380 |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z |

| Electrospray (ESI+) | 178.0611 [M+H]⁺ |

| Electron Impact (EI) | 177.0538 [M]⁺ |

Note: The predicted m/z values are based on the molecular formula C₈H₇N₃O₂.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

A plausible synthetic route involves a two-step process: the nitration of a suitable precursor followed by reduction of the nitro group to an amine, and subsequent cyclization. A common method for the synthesis of the quinoxaline-2,3-dione core is the condensation of an o-phenylenediamine with oxalic acid.[5]

Workflow for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione

Caption: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL. Dilute the stock solution to obtain a final concentration in the range of 1-10 µg/mL.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the pure solvent as a blank.

-

Record the absorption spectrum from 200 to 800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization or an electron impact (EI) source for fragmentation analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

-

Signaling Pathway Visualization

Quinoxaline-2,3-diones are well-documented competitive antagonists of the AMPA receptor.[1][2] They act by binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the opening of the ion channel associated with the receptor, leading to a reduction in the influx of sodium and calcium ions and a decrease in neuronal excitation.

Diagram of AMPA Receptor Antagonism by 6-aminoquinoxaline-2,3(1H,4H)-dione

Caption: Antagonism of the AMPA receptor by 6-aminoquinoxaline-2,3(1H,4H)-dione.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of 6-aminoquinoxaline-2,3(1H,4H)-dione. While the presented data is largely predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a clear roadmap for the synthesis and comprehensive spectroscopic characterization of this promising compound. The visualization of its interaction with the AMPA receptor highlights its potential as a modulator of excitatory neurotransmission, underscoring the importance of its continued investigation in the field of drug development. Further experimental validation of the spectroscopic data presented herein is encouraged to build a more complete and accurate profile of this molecule.

References

- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Aminoquinoxaline-2,3(1H,4H)-dione | C8H7N3O2 | CID 96030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity of 6-aminoquinoxaline-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity information for 6-aminoquinoxaline-2,3(1H,4H)-dione. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. This guide synthesizes the currently available safety and toxicity data for this compound to inform its handling and potential development. The primary hazards identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are skin sensitization and long-term aquatic toxicity.

A significant gap exists in the publicly available literature regarding specific quantitative toxicity data (e.g., LD50, IC50, NOAEL) for 6-aminoquinoxaline-2,3(1H,4H)-dione. Therefore, this guide also provides an overview of the toxicological profile of related quinoxaline derivatives to offer potential insights, with the critical caveat that these findings may not be directly applicable. Furthermore, standardized experimental protocols for key toxicological assays are detailed to guide future safety evaluations of this compound.

Hazard Identification and Classification

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, 6-aminoquinoxaline-2,3(1H,4H)-dione is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

GHS Pictograms:

-

Exclamation Mark: For skin sensitization.

-

Environment: For aquatic toxicity.

Toxicological Data

A comprehensive search of publicly available toxicological databases and scientific literature did not yield specific quantitative toxicity data for 6-aminoquinoxaline-2,3(1H,4H)-dione. The following sections discuss the general toxicological endpoints and provide data for related quinoxaline derivatives as a surrogate, emphasizing that these are not direct data for the compound of interest.

Acute Toxicity

No oral, dermal, or inhalation LD50 values for 6-aminoquinoxaline-2,3(1H,4H)-dione were found.

-

Related Compounds: A study on six different quinoxaline 1,4-di-N-oxides administered intraperitoneally to Wistar rats estimated the LD50 to be in the range of 30 to 120 mg/kg for most of the tested compounds.[2] The primary symptoms observed were hypoactivity and a decrease in body weight.[2] Histopathological examination suggested the heart and spleen as potential target organs.[2]

Cytotoxicity

Specific IC50 values for 6-aminoquinoxaline-2,3(1H,4H)-dione against various cell lines are not available in the reviewed literature.

-

Related Compounds: The cytotoxicity of various quinoxaline derivatives has been evaluated against several human cancer cell lines.

-

Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione demonstrated marked cytotoxicity against human gastric adenocarcinoma cells (MKN 45) with an IC50 value of 0.073 µM.[3]

-

Another study on quinoxaline-based derivatives identified compounds with potent anti-proliferative effects against prostate cancer cells (PC-3), with IC50 values as low as 2.11 µM.[4]

-

Certain 6-chloroquinoxaline derivatives have shown strong cytotoxic effects against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 5.11 µM and 6.18 µM, respectively.[5]

-

Genotoxicity

No data from genotoxicity assays, such as the Ames test, for 6-aminoquinoxaline-2,3(1H,4H)-dione were found.

Skin Sensitization

The GHS classification identifies 6-aminoquinoxaline-2,3(1H,4H)-dione as a skin sensitizer (Category 1).[1] However, the specific studies and the quantitative data (e.g., EC3 value from a Local Lymph Node Assay) supporting this classification are not detailed in the available public information.

Ecotoxicological Data

The compound is classified as hazardous to the aquatic environment (long-term hazard, Category 2).[1] This indicates that it is toxic to aquatic life with long-lasting effects. Specific ecotoxicity data, such as EC50 values for algae, Daphnia, or fish, were not found.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive safety and toxicity assessment of 6-aminoquinoxaline-2,3(1H,4H)-dione.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred method for identifying skin sensitizing potential.[6][7]

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A stimulation index (SI) of ≥ 3 is considered a positive result.[6]

-

Animal Model: Female CBA/J mice.[8]

-

Procedure:

-

A minimum of four animals per dose group and a concurrent control group are used.

-

The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil (4:1), N,N-dimethylformamide, methyl ethyl ketone).

-

25 µL of the test substance at different concentrations, the vehicle control, and a positive control are applied to the dorsum of each ear for three consecutive days.[8][9]

-

On day 6, all mice are injected intravenously with ³H-methyl thymidine.[8][9]

-

Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

-

The proliferation is expressed as the Disintegrations Per Minute (DPM) per lymph node, and the Stimulation Index (SI) is calculated by dividing the mean DPM/animal in each treated group by the mean DPM/animal in the vehicle control group.

-

-

Data Interpretation: An EC3 value, the estimated concentration of the test substance required to produce an SI of 3, can be calculated to determine the sensitizing potency.[7]

Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity

This assay is used to detect point mutations.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid.[10]

-

Strains: A standard set of strains is used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate.

-

The test substance at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are combined in a test tube.

-

The mixture is incubated and then mixed with molten top agar and poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Acute Daphnia Magna Toxicity Test for Aquatic Toxicity

This test assesses the acute toxicity to aquatic invertebrates.[11]

-

Principle: The test determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) over a 48-hour exposure period.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Procedure:

-

A range of concentrations of the test substance is prepared in a suitable dilution water.

-

Groups of daphnids are exposed to each concentration and a control in replicate test vessels.

-

The test is conducted for 48 hours under controlled conditions of temperature (20 ± 2 °C) and photoperiod (e.g., 16 hours light, 8 hours dark).[12][13]

-

The number of immobilized or dead daphnids is recorded at 24 and 48 hours.

-

-

Data Interpretation: The 48-hour EC50 (median effective concentration) for immobilization is calculated using appropriate statistical methods.

Potential Signaling Pathways in Quinoxaline-Induced Toxicity

Specific signaling pathways for the toxicity of 6-aminoquinoxaline-2,3(1H,4H)-dione are not documented. However, studies on other quinoxaline derivatives, primarily in the context of their anticancer activity, provide some insights into potential mechanisms of action that could also be relevant to toxicity.

-

Apoptosis Induction: Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[4][14] This is often mediated through the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

-

Topoisomerase II Inhibition: Some quinoxaline compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] Inhibition of this enzyme can lead to DNA damage and cell death.

-

NF-κB Pathway Inhibition: Certain quinoxaline derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses and cell survival.[15]

The relevance of these pathways to the skin sensitization and aquatic toxicity of 6-aminoquinoxaline-2,3(1H,4H)-dione is unknown and would require further investigation.

Visualizations

Experimental Workflows

Caption: Workflow for determining cytotoxicity using an MTT assay.

Caption: Decision tree for skin sensitization testing.

Signaling Pathway

Caption: Potential apoptotic pathway induced by some quinoxalines.

Conclusion and Recommendations

The available data for 6-aminoquinoxaline-2,3(1H,4H)-dione indicates that it should be handled as a skin sensitizer and a substance with long-term toxicity to aquatic life. Direct contact with the skin should be avoided through the use of appropriate personal protective equipment.

The significant lack of quantitative toxicological data necessitates a cautious approach. It is strongly recommended that a comprehensive toxicological profile be established for this compound before any large-scale use or advanced development. This should include, at a minimum:

-

Acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.

-

In vitro cytotoxicity assays against a panel of relevant human cell lines to determine IC50 values.

-

A full genotoxicity assessment , including an Ames test and a mammalian cell-based assay (e.g., in vitro micronucleus test).

-

Definitive skin sensitization testing (LLNA) to confirm the classification and determine the potency (EC3 value).

-

Ecotoxicity studies to quantify the hazard to aquatic organisms.

Further research into the mechanisms of toxicity, including the investigation of relevant signaling pathways, would also be valuable for a complete understanding of the safety profile of 6-aminoquinoxaline-2,3(1H,4H)-dione.

References

- 1. 6-Aminoquinoxaline-2,3(1H,4H)-dione | C8H7N3O2 | CID 96030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]